

10H-Phenothiazine 5,5-dioxide: A Comprehensive Technical Review

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Compound of Interest

Compound Name: 10H-Phenothiazine 5,5-dioxide

Cat. No.: B075397

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing literature on **10H-Phenothiazine 5,5-dioxide** and its derivatives. This document consolidates key findings on the synthesis, physicochemical properties, and significant biological activities of this class of compounds, with a focus on their potential in drug development. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the underlying mechanisms.

Chemical and Physical Properties

10H-Phenothiazine 5,5-dioxide is a tricyclic heterocyclic compound with the molecular formula C12H9NO2S and a molecular weight of approximately 231.27 g/mol ^[1]. The core structure consists of a phenothiazine nucleus where the sulfur atom is oxidized to a sulfone group. This modification significantly influences the electronic and conformational properties of the molecule, impacting its biological activity.

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 1209-66-1 | [1] |
| Molecular Formula | C12H9NO2S | [1] |
| Molecular Weight | 231.27 g/mol | [1] |
| Appearance | White to light yellow or light orange crystalline solid or powder | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |

Synthesis of 10H-Phenothiazine 5,5-dioxide and Its Derivatives

The primary method for the synthesis of **10H-Phenothiazine 5,5-dioxide** involves the oxidation of 10H-phenothiazine. This is commonly achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent like glacial acetic acid.[2][3] Various derivatives can be synthesized by modifying the starting phenothiazine material or by further reactions on the **10H-Phenothiazine 5,5-dioxide** core.

| Derivative | Starting Material | Reagents and Conditions | Yield (%) | Reference |
|--|---|--|---------------|-----------|
| 10-(3-(4-(2-hydroxyethyl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5,5-dioxide dihydrochloride | 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride | H2O2, Acetic acid, room temperature, 30 h | Quantitative | [4] |
| Substituted 1-nitro-10H-phenothiazine-5,5-dioxides | Substituted 1-nitro-10H-phenothiazines | 30% Hydrogen peroxide, Glacial acetic acid | Not specified | [3] |

Experimental Protocol: Synthesis of 10-(3-(4-(2-hydroxyethyl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5,5-dioxide dihydrochloride[4]

- In a round-bottom flask, dissolve 10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine-5-oxide dihydrochloride (0.018 mol) in acetic acid (60 mL).
- Add hydrogen peroxide (0.037 mol) to the solution and stir the mixture at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with an elution system of Acetone:CHCl₃:MeOH (1:1:1).
- After completion of the reaction (approximately 30 hours), transfer the reaction mixture to a beaker.
- Add water and basify the solution using sodium carbonate.
- Extract the product with dichloromethane.

- Further purification steps, if necessary, can be performed using standard chromatographic techniques.

Biological Activities

Derivatives of **10H-Phenothiazine 5,5-dioxide** have demonstrated a wide range of biological activities, with significant potential in anticancer and antimicrobial applications. The sulfone moiety is believed to play a crucial role in the enhanced activity of these compounds.

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of **10H-Phenothiazine 5,5-dioxide** derivatives against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.^{[5][6][7]} Phenothiazines have been shown to interfere with critical cancer signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK1/2 cascades, leading to the inhibition of cell growth and the induction of programmed cell death.^{[5][6]}

| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|--------------------------------------|------------------------------|-----------|-----------|
| PEGylated phenothiazine (PP) | HeLa (cervical cancer) | 229.1 | [8] |
| PEGylated phenothiazine (PP) | MeWo (skin cancer) | 251.9 | [8] |
| PEGylated phenothiazine oxide (PPO) | HepG2 (liver cancer) | 161.3 | [8] |
| PEGylated phenothiazine oxide (PPO) | MCF7 (breast cancer) | 131.7 | [8] |
| PEGylated phenothiazine (PP) | CT26 (mouse colon carcinoma) | 47.89 | [8] |
| PEGylated phenothiazine oxide (PPO) | CT26 (mouse colon carcinoma) | 24.19 | [8] |
| Trifluoperazine | PC-3 (prostatic cancer) | 6.67 | [9] |
| Phenothiazine-based compound | U-87 (glioblastoma) | 4.88 | [9] |
| Phenothiazine-based compound | SaOS-2 (osteosarcoma) | 7.75 | [9] |
| Phenothiazine-based compound | Daudi (lymphoma) | 0.59 | [9] |
| Phenothiazine-based compound | LS174T (adenocarcinoma) | 0.78 | [9] |
| Phenothiazine-based compound | U2OS (sarcoma) | 5.17 | [9] |
| Phenothiazine derivative with methyl | KG1a (bone cancer) | 1.14 | [9] |

thio at C2 and a
piperazinypropyl
chain at N10

Chalcone-based
phenothiazine with
dodecyl at N10 and
trimethoxyphenyl
group

MCF-7 (breast
cancer)

12

[\[9\]](#)

Azobenzyliminopheno
thiazine

MCF-7 (breast
cancer)

34.61

[\[9\]](#)

Piperazine-based
phenothiazine with
N,N-dimethyl-2-(4-
propylpiperazin-1-
yl)ethan-1-amine at
N10

MDA-MB-231 (breast
cancer)

1.16

[\[9\]](#)

Phenothiazine
carboxamide
derivative with N-(4-
(3-(piperazin-1-
yl)propoxy)phenyl)ace
tamide at N10

BT474, MDA-MB-231,
MCF-7 (breast
cancer)

9.33 - 11.82

[\[9\]](#)

(E)-2-(2-((E)-1-(10H-
phenothiazin-2-
yl)ethylidene)hydrazin
yl)-5-(2-(4-
methoxyphenyl)hydra
zono)thiazol-4(5H)-
one

A549 (lung cancer)

5.37 µg/mL

[\[9\]](#)

Phenothiazine-based
compound

H358 (lung cancer)

1.30

[\[9\]](#)

Phenothiazine-based
compound

H1299 (lung cancer)

7

[\[9\]](#)

| | | | |
|---|---|---------------|---------------------|
| Phenothiazine-based amide-ornamented dihydropyridine | SW1990, AsPC1, BxPC3, Panc1 (pancreatic cancer) | 6.31 - 8.63 | [9] |
| Thiazolo[5,4- b]phenothiazine with naphthalene substituent | THP-1, HL-60 (leukemic cells) | 21.6, 67.26 | [9] |
| 10-((2- nitrophenyl)sulfonyl)-1 OH-phenothiazine | U87, U251 (glioblastoma) | Not specified | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the **10H-Phenothiazine 5,5-dioxide** derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of **10H-Phenothiazine 5,5-dioxide** have also shown promising activity against a range of bacterial and fungal strains. The mechanism of action is likely related to the disruption of microbial cell membranes and the inhibition of essential enzymatic processes.

| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|------------------------------------|-------------|----------------------|
| Phenothiazine derivatives | Acinetobacter baumannii | 50 - 600 | [10] |
| Phenothiazine derivatives | Biofilm of Acinetobacter baumannii | 500 - >3000 | [10] |
| 10-Methyl-N-(piperidin-1-ylmethyl)-10H-phenothiazine-3-sulfonamide (5a) | S. aureus | 12.5 | [11] |
| 10-Methyl-N-(morpholinomethyl)-10H-phenothiazine-3-sulfonamide (5b) | S. aureus | 6.25 | [11] |
| N-((bis(2-hydroxyethyl)amino)methyl)-10-methyl-10H-phenothiazine-3-sulfonamide (5c) | S. aureus | 12.5 | [11] |
| 10-Methyl-N-(morpholinomethyl)-10H-phenothiazine-3-sulfonamide derivative (14b) | S. aureus | 3.125 | [11] |

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

- **Preparation of Inoculum:** Prepare a standardized microbial suspension in sterile saline or broth.
- **Agar Plate Inoculation:** Spread the microbial inoculum evenly over the surface of a sterile agar plate.
- **Well Preparation:** Create wells of a specific diameter in the agar using a sterile cork borer.
- **Compound Application:** Add a known concentration of the **10H-Phenothiazine 5,5-dioxide** derivative solution to each well.
- **Incubation:** Incubate the plates at the appropriate temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
- **Zone of Inhibition Measurement:** Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity of the compound.

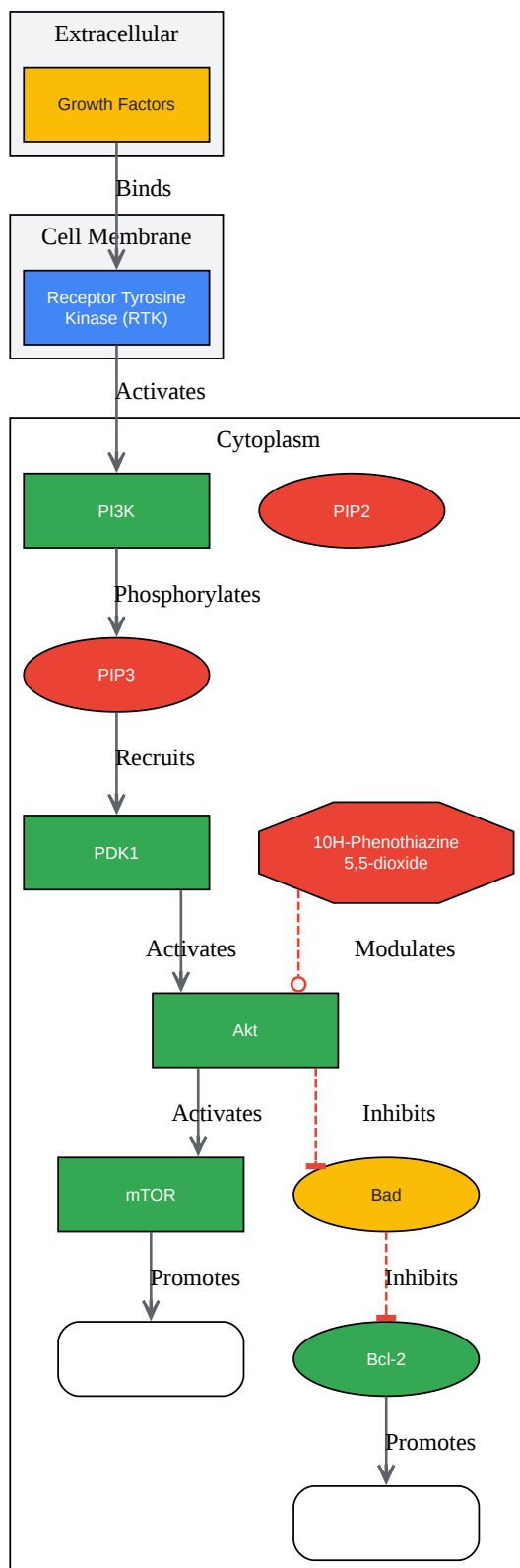
Signaling Pathways and Mechanisms of Action

The biological effects of **10H-Phenothiazine 5,5-dioxide** and its derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for the rational design of new therapeutic agents.

PI3K/Akt Signaling Pathway in Neuroprotection and Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[6][7] Phenothiazine derivatives have been shown to modulate this pathway, leading to both neuroprotective and anticancer effects.[7][12] In the context of neuroprotection, activation of the PI3K/Akt pathway can inhibit apoptosis and

promote neuronal survival.[7][12] Conversely, in cancer cells, inhibition of this pathway can suppress tumor growth and induce apoptosis.[6]

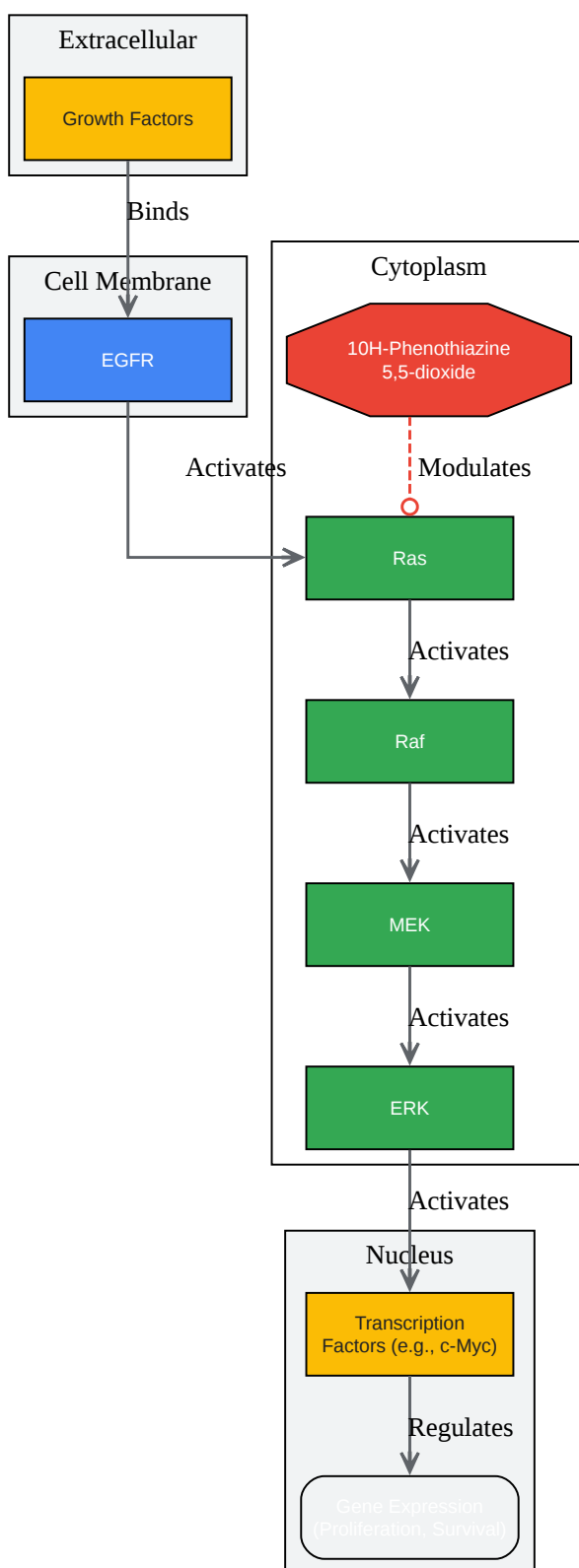


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Caption: Modulation of the PI3K/Akt signaling pathway by **10H-Phenothiazine 5,5-dioxide**.

MAPK/ERK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival.^{[5][13]} Dysregulation of this pathway is a hallmark of many cancers. Phenothiazine derivatives have been reported to interfere with the MAPK/ERK pathway, contributing to their anticancer effects.^{[5][13]}

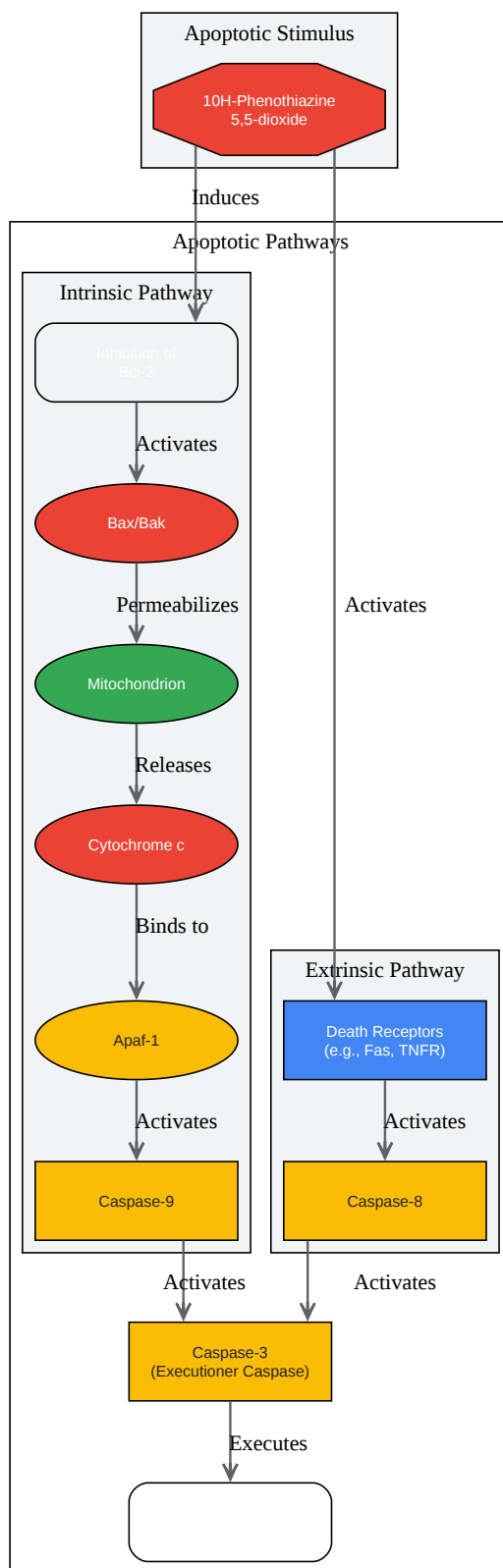


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Caption: Interference of the MAPK/ERK signaling pathway by **10H-Phenothiazine 5,5-dioxide**.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Phenothiazine derivatives, including the 5,5-dioxide analogs, have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.
[14][15][16] This involves the activation of caspases, the regulation of Bcl-2 family proteins, and the release of cytochrome c from the mitochondria.[14]



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Caption: Induction of apoptosis by **10H-Phenothiazine 5,5-dioxide** via intrinsic and extrinsic pathways.

Conclusion

10H-Phenothiazine 5,5-dioxide and its derivatives represent a versatile scaffold with significant potential for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with a growing understanding of their mechanisms of action, provides a strong rationale for further investigation. This technical guide serves as a comprehensive resource for researchers in the field, summarizing the current state of knowledge and providing detailed methodologies to facilitate future studies. The continued exploration of this chemical class holds promise for the discovery of new and effective treatments for a range of human diseases.

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